

Application Notes and Protocols for AC 187

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Compound of Interest

Compound Name: AC 187

Cat. No.: B7909913

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Introduction

AC 187 is a potent and selective antagonist of the amylin receptor, a heterodimeric G protein-coupled receptor composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[1][2] With a high affinity for the amylin receptor ($IC_{50} = 0.48$ nM, $K_i = 0.275$ nM), **AC 187** exhibits significant selectivity over calcitonin and CGRP receptors.[3] These characteristics make **AC 187** a valuable research tool for investigating the physiological roles of amylin and its receptor in various biological processes, including neuroscience, metabolism, and feeding behavior.

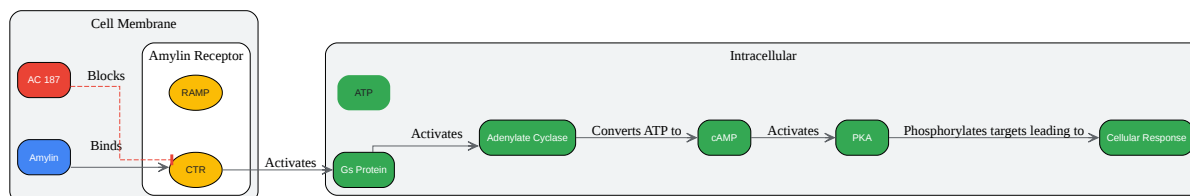
This document provides detailed application notes and experimental protocols for the use of **AC 187** in both in vitro and in vivo research settings.

Physicochemical Properties and Storage

Property	Value	Reference
Molecular Formula	C ₁₅₄ H ₂₄₂ N ₄₄ O ₄₉ S ₂	[3]
Molecular Weight	3448.03 g/mol	[3]
Formulation	Typically supplied as a lyophilized powder.	[4]
Solubility	Soluble in water.	[3]
Storage	Store lyophilized powder at -20°C. For long-term storage of stock solutions, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.	[4]

Signaling Pathway

The amylin receptor is a complex formed by the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), creating different receptor subtypes (AMY₁, AMY₂, AMY₃). [1][2] Amylin binding to its receptor typically activates Gs-coupled signaling pathways, leading to an increase in intracellular cyclic AMP (cAMP) levels. [5] **AC 187** acts as a competitive antagonist, blocking the binding of amylin and thereby inhibiting downstream signaling.



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Amylin Receptor Signaling Pathway

Experimental Protocols

In Vitro Applications

1. Neuroprotection Assay against Amyloid- β (A β) Toxicity

This protocol is adapted from studies demonstrating the neuroprotective effects of **AC 187** against A β -induced toxicity in primary neuronal cultures.[6]

Objective: To assess the ability of **AC 187** to protect neurons from A β -induced cell death.

Materials:

- Primary rat cholinergic basal forebrain neurons
- Neurobasal medium supplemented with B27 and L-glutamine
- Amyloid- β (1-42) peptide, oligomerized
- **AC 187**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Hoechst 33342 stain
- Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit
- 96-well cell culture plates

Protocol:

- Cell Culture: Plate primary neurons in 96-well plates at a density of 1×10^5 cells/well and culture for 24-48 hours.
- **AC 187** Pre-treatment: Prepare stock solutions of **AC 187** in sterile water. Dilute to desired final concentrations (e.g., 1 nM - 1 μ M) in culture medium. Add **AC 187** to the cells and

incubate for 1 hour prior to A β exposure.

- A β Treatment: Add oligomerized A β (e.g., 10 μ M final concentration) to the wells.
- Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
- Assessment of Cell Viability (MTT Assay):
 - Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 4 hours.
 - Solubilize the formazan crystals with DMSO or a solubilization buffer.
 - Measure the absorbance at 570 nm using a microplate reader.
- Assessment of Apoptosis (Hoechst and Annexin V/PI Staining):
 - For Hoechst staining, fix the cells with 4% paraformaldehyde, then stain with Hoechst 33342 (1 μ g/mL) for 10 minutes. Visualize nuclear morphology under a fluorescence microscope.
 - For Annexin V/PI staining, follow the manufacturer's protocol. Analyze the cells by flow cytometry to quantify apoptotic and necrotic cells.

Parameter	Condition	Expected Outcome	Reference
Cell Type	Primary rat cholinergic basal forebrain neurons	-	[6]
A β Concentration	10 μ M	Neuronal apoptosis and cell death	
AC 187 Concentration	1 nM - 1 μ M	Dose-dependent increase in neuronal survival	
Pre-incubation Time	1 hour	Attenuation of A β -induced caspase activation	

2. Competitive Binding Assay

This protocol outlines a general procedure for a competitive binding assay to determine the affinity of **AC 187** for the amylin receptor.

Objective: To determine the inhibitory constant (K_i) of **AC 187**.

Materials:

- Cell membranes expressing the amylin receptor (e.g., from rat nucleus accumbens)
- Radiolabeled amylin (e.g., 125 I-amylin)
- **AC 187**
- Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl_2 , 1 mM MgSO_4 , 0.1% BSA, pH 7.4)
- Glass fiber filters
- Scintillation counter

Protocol:

- **Reaction Setup:** In a microcentrifuge tube, combine the cell membranes (20-50 µg protein), radiolabeled amylin (at a concentration near its K_d), and varying concentrations of **AC 187**. The final volume should be around 200 µL.
- **Incubation:** Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.
- **Filtration:** Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in binding buffer using a vacuum manifold. This separates bound from free radioligand.
- **Washing:** Wash the filters three times with ice-cold binding buffer to remove non-specifically bound radioligand.
- **Quantification:** Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the **AC 187** concentration. Calculate the IC₅₀ value and then determine the K_i using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Parameter	Condition	Reference
Receptor Source	Rat nucleus accumbens membranes	[4][7]
Radioligand	¹²⁵ I-amylin	[4]
AC 187 Concentration Range	10 ⁻¹² to 10 ⁻⁶ M	[4]
Incubation Time	60-90 minutes	[8]

3. cAMP Accumulation Assay

This protocol is designed to measure the antagonistic effect of **AC 187** on amylin-induced cAMP production.

Objective: To quantify the inhibition of amylin-stimulated cAMP production by **AC 187**.

Materials:

- Cells expressing the amylin receptor (e.g., CHO or HEK293 cells)
- Amylin
- **AC 187**
- Phosphodiesterase inhibitor (e.g., IBMX)
- cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)
- 96- or 384-well plates

Protocol:

- Cell Seeding: Seed cells into 96- or 384-well plates and allow them to attach overnight.
- Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 μ M IBMX) for 15-30 minutes to prevent cAMP degradation.
- Antagonist Addition: Add varying concentrations of **AC 187** to the wells and incubate for 15-30 minutes.
- Agonist Stimulation: Add a fixed concentration of amylin (typically the EC₅₀ or EC₈₀ concentration) to the wells.
- Incubation: Incubate for 15-30 minutes at 37°C.
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
- Data Analysis: Plot the cAMP concentration against the logarithm of the **AC 187** concentration to determine the IC₅₀ value.

Parameter	Condition	Reference
Cell Line	CHO or HEK293 cells expressing amylin receptors	[9]
Agonist	Amylin (at EC ₅₀ or EC ₈₀)	[10]
AC 187 Concentration Range	10 ⁻¹² to 10 ⁻⁶ M	[10]
Phosphodiesterase Inhibitor	100 µM IBMX	[10]

In Vivo Applications

1. Food Intake Studies in Rodents

This protocol is based on studies investigating the effect of **AC 187** on feeding behavior in rats. [11][12]

Objective: To determine the effect of central or peripheral administration of **AC 187** on food intake.

Animals:

- Adult male Sprague-Dawley or Zucker rats.

Materials:

- **AC 187**
- Sterile saline (vehicle)
- Intracerebroventricular (ICV) or intraperitoneal (IP) injection equipment
- Metabolic cages for monitoring food intake

Protocol:

- Animal Acclimatization: House rats individually in metabolic cages and allow them to acclimate for at least 3 days.

- Surgical Procedures (for ICV administration): Anesthetize the rats and stereotactically implant a guide cannula into the lateral ventricle. Allow at least one week for recovery.
- **AC 187** Administration:
 - Peripheral (IP): Dissolve **AC 187** in sterile saline. Administer via intraperitoneal injection at doses ranging from 10 µg/kg to 30 mg/kg.[3][12]
 - Central (ICV): Dissolve **AC 187** in sterile saline. Infuse into the lateral ventricle at doses ranging from 0.04 µg to 30 µg per rat.[7]
- Food Intake Measurement: Provide a pre-weighed amount of standard chow at the beginning of the dark cycle (when rats are most active). Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) after **AC 187** administration.

Parameter	Condition	Expected Outcome	Reference
Animal Model	Sprague-Dawley or Zucker rats	-	[11][12]
Route of Administration	Intraperitoneal (IP) or Intracerebroventricular (ICV)	-	[7][11][12]
IP Dose Range	10 µg/kg/h (chronic infusion)	Increased food intake in hyperamylinemic rats	[12]
ICV Dose	30 µg/rat	Increased food intake	[7]

2. Gastric Emptying Studies in Rodents

This protocol describes a method to assess the effect of **AC 187** on gastric emptying.

Objective: To measure the rate of gastric emptying following **AC 187** administration.

Animals:

- Adult male Sprague-Dawley rats.

Materials:

- **AC 187**
- Sterile saline (vehicle)
- Non-absorbable marker (e.g., phenol red) or radiolabeled meal (e.g., ^{99m}Tc-labeled)
- Test meal (e.g., liquid nutrient)

Protocol:

- Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
- **AC 187** Administration: Administer **AC 187** or vehicle via the desired route (e.g., IP or IV infusion).
- Test Meal Administration: Administer a standard volume of the test meal containing the non-absorbable marker or radiolabel via oral gavage.
- Gastric Emptying Measurement:
 - Phenol Red Method: At a predetermined time point (e.g., 20 minutes) after the meal, euthanize the rats. Ligate the pylorus and cardia, and remove the stomach. Homogenize the stomach contents and measure the concentration of phenol red spectrophotometrically. Gastric emptying is calculated as the percentage of the marker that has left the stomach.
 - Scintigraphy Method: If using a radiolabeled meal, scan the rats under anesthesia at various time points using a gamma camera to quantify the amount of radioactivity remaining in the stomach.
- Data Analysis: Compare the percentage of gastric emptying between the **AC 187**-treated and vehicle-treated groups.

Parameter	Condition	Expected Outcome	Reference
Animal Model	Sprague-Dawley rats	-	[3]
AC 187 Dose (IV)	30 mg/mL	Acceleration of gastric emptying	[3]
Marker	Phenol red or ^{99m} Tc-labeled meal	-	[13][14][15]
Measurement Time	20 minutes post-meal (Phenol Red)	-	[16]

Summary of Quantitative Data

Experiment	Parameter	Value	Species	Reference
Receptor Binding	IC ₅₀	0.48 nM	Rat	[3]
Ki	0.275 nM	Rat	[3]	
In Vivo - Food Intake	IV Infusion Dose	60–2,000 pmol·kg ⁻¹ ·min ⁻¹	Rat	[11]
IP Chronic Infusion Dose	10 µg/kg/h	Rat (Zucker)	[12]	
In Vivo - Gastric Emptying & Glucagon Secretion	IV Dose	30 mg/mL	Rat	[3]

Conclusion

AC 187 is a versatile and potent tool for studying the amylin receptor system. The protocols provided here offer a starting point for researchers to design and execute experiments to investigate the role of amylin signaling in various physiological and pathological conditions. Careful attention to experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and reproducible results.

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